molecular formula C51H96O12 B2510701 Antibiotic Sch 60065 CAS No. 203061-31-8

Antibiotic Sch 60065

Cat. No.: B2510701
CAS No.: 203061-31-8
M. Wt: 901.317
InChI Key: KDSDRAPFJAZCEX-BXNNAIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for Antibiotic Sch 60065 are not widely documented in public literature. general methods for antibiotic synthesis often involve complex organic synthesis techniques, including multi-step reactions and purification processes. Industrial production methods typically involve large-scale fermentation processes followed by extraction and purification steps to isolate the desired compound .

Chemical Reactions Analysis

Antibiotic Sch 60065 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of this compound .

Scientific Research Applications

Antibiotic Sch 60065 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Antibiotic Sch 60065 involves its interaction with specific molecular targets and pathways within bacterial cells. It inhibits essential bacterial functions such as cell wall synthesis, protein biosynthesis, and DNA replication. This leads to the disruption of bacterial growth and multiplication, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Antibiotic Sch 60065 can be compared with other similar compounds, such as:

This compound stands out due to its unique molecular structure and broad-spectrum activity, making it a valuable compound in scientific research and potential therapeutic applications .

Properties

IUPAC Name

(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26-hexol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H96O12/c1-38(2)19-12-24-46(5,56)26-14-28-48(7,58)30-16-32-50(9,60)34-18-35-51(10,61)33-17-31-49(8,59)29-15-27-47(6,57)25-13-22-39(3)20-11-21-40(4)23-36-62-45-44(55)43(54)42(53)41(37-52)63-45/h19-20,23,41-45,52-61H,11-18,21-22,24-37H2,1-10H3/b39-20+,40-23+/t41-,42-,43+,44-,45-,46?,47?,48?,49?,50?,51?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSDRAPFJAZCEX-BXNNAIRLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(=CCCC(=CCOC1C(C(C(C(O1)CO)O)O)O)C)C)O)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCCC(C)(CCC/C(=C/CC/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)O)O)O)O)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H96O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

901.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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